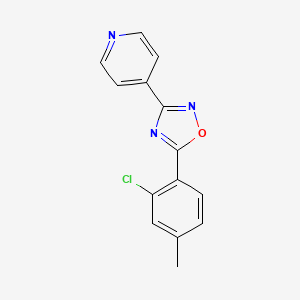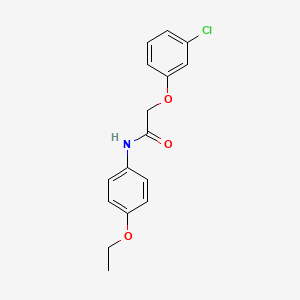
5-(2-Chloro-4-methylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Chloro-4-methylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C14H10ClN3O and its molecular weight is 271.70 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[5-(2-chloro-4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine is 271.0512396 g/mol and the complexity rating of the compound is 298. The solubility of this chemical has been described as 0.5 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Potential
- Apoptosis Induction and Anticancer Agents: Oxadiazoles, including structures similar to 4-[5-(2-chloro-4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine, have been investigated for their ability to induce apoptosis and potentially serve as anticancer agents. Specifically, certain oxadiazole derivatives have demonstrated activity against breast and colorectal cancer cell lines, by inducing cell cycle arrest and apoptosis. This research points to the potential use of these compounds in cancer therapy (Zhang et al., 2005).
Electronic Applications
- Organic Light-Emitting Diodes (OLEDs): Oxadiazole derivatives, including those with pyridine structures, have been used in the development of OLEDs. These materials show promising electron mobility and efficiency, suggesting their utility in electronic displays and lighting (Shih et al., 2015).
Material Science
- Polymeric Complexes: Oxadiazole compounds with pyridine moieties have been utilized in creating polymeric complexes, which exhibit interesting structural properties. Such materials have potential applications in material science and nanotechnology (Hou et al., 2013).
Antimicrobial Activity
- Antibacterial Agents: Some oxadiazole derivatives exhibit significant antibacterial properties. For instance, certain 1,3,4-oxadiazole thioether derivatives have shown effectiveness against bacterial strains, suggesting their potential as antibacterial agents (Song et al., 2017).
Inhibition of Biological Processes
- Inhibition of Catechol-O-Methyltransferase (COMT): Oxadiazole compounds have been explored for their ability to inhibit COMT, an enzyme involved in the metabolism of catecholamines. This suggests potential therapeutic applications in conditions like Parkinson's disease (Kiss et al., 2010).
Corrosion Inhibition
- Corrosion and Biocorrosion Control: Oxadiazole derivatives are investigated for their properties in inhibiting corrosion and biocorrosion, particularly in metals like brass. This application is crucial in industrial settings to protect metal surfaces (Rochdi et al., 2014).
Mecanismo De Acción
Direcciones Futuras
The potential applications and future directions for this compound would depend on its properties and the results of further studies. Given the functional groups present in this compound, it could be of interest in fields like medicinal chemistry, where similar compounds are often studied for their potential as therapeutic agents .
Propiedades
IUPAC Name |
5-(2-chloro-4-methylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O/c1-9-2-3-11(12(15)8-9)14-17-13(18-19-14)10-4-6-16-7-5-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSUGCNZMCSVCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC(=NO2)C3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701322115 |
Source


|
| Record name | 5-(2-chloro-4-methylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701322115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203288 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
430454-48-1 |
Source


|
| Record name | 5-(2-chloro-4-methylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701322115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2E)-2-[[4-(dimethylamino)phenyl]methylidene]-1-benzothiophen-3-one](/img/structure/B5510257.png)

![8-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylcarbonyl]-3-(2-ethylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5510284.png)
![(1S*,5R*)-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5510292.png)
![2-(2-oxopyrrolidin-1-yl)-N-[(3R,4S)-4-propyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]acetamide](/img/structure/B5510305.png)
![3-chloro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5510310.png)


![1-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5510323.png)

![N-[2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethyl]-1-ethyl-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5510332.png)
![2-(1-naphthyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B5510335.png)
![1-Ethyl-3-[4-(pyridin-4-ylmethyl)phenyl]thiourea](/img/structure/B5510345.png)
![N-{(3S*,4R*)-1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5510357.png)
